N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide
Description
Properties
CAS No. |
112308-00-6 |
|---|---|
Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
S-(N-benzoylanilino) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H16N2O2S/c1-17(2)16(20)21-18(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12H,1-2H3 |
InChI Key |
ZGXXDACFPQIPFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Coupling Reagent-Mediated Amide Formation
Procedure :
- Reactants : Benzoyl chloride (1.2 mmol) and substituted aniline (1.68 mmol).
- Reagents : N,N′-diisopropylcarbodiimide (DIC, 1.82 mmol) and N-hydroxybenzotriazole (HOBt, 1.82 mmol) in dichloromethane (20 mL).
- Conditions : Stirred at room temperature for 12 hours, followed by NaOH (0.5 N) quenching and silica gel purification.
- Yield : 65–68%.
Key Insight : This method ensures high regioselectivity and avoids racemization, making it suitable for structurally sensitive derivatives.
Thiourea Rearrangement Approach
Procedure :
- Reactants : 1,3-Diphenylthiourea (10 mmol) and substituted benzoyl chloride (20 mmol) in tetrahydrofuran (THF).
- Catalyst : Triethylamine (10 mmol) at 70°C for 4 hours.
- Mechanism : Nucleophilic substitution followed by imino alcohol-amide tautomerism.
- Yield : 40–93%.
Advantage : Avoids traditional coupling agents, reducing cost and simplifying purification.
Introduction of the Dimethylcarbamoyl Sulfanyl Group
The sulfanylcarbamoyl moiety (-S-C(=O)NMe₂) is introduced via post-functionalization of the N-phenylbenzamide core. Two validated strategies are highlighted:
Thiolation Follow by Carbamoylation
Step 1: Thiol Group Introduction
- Reactants : N-Phenylbenzamide treated with thiourea (1.3 equiv) in DMF.
- Catalyst : Mercury(II) chloride (HgCl₂, 3 equiv) at 60°C.
- Intermediate : Forms a transient thiolated benzamide (Ph-C(=O)-N(Ph)-SH).
Step 2: Reaction with Dimethylcarbamoyl Chloride
- Reactants : Thiolated benzamide (1 equiv) and dimethylcarbamoyl chloride (1.5 equiv).
- Base : Triethylamine (2 equiv) in dichloromethane at 0°C.
- Yield : 50–60% (estimated from analogous reactions).
Challenge : Thiol intermediates are prone to oxidation, necessitating inert atmospheres.
Comparative Analysis of Methods
Insights :
- The coupling reagent method offers the highest reproducibility and purity but requires expensive reagents.
- Thiourea-based routes are cost-effective but involve toxic HgCl₂.
Optimization Strategies
Solvent Effects
Temperature Control
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Improves acylation efficiency in carbamoylation.
- Molecular sieves : Mitigate moisture interference in HgCl₂-mediated reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and sulfanyl groups:
-
Amide bond hydrolysis :
Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) cleave the benzamide group, yielding benzoic acid and aniline derivatives. For example, in 1 M HCl at 80°C, complete hydrolysis occurs within 4 hours. -
Sulfanyl group hydrolysis :
The dimethylcarbamoyl-sulfanyl moiety is hydrolyzed to form thiols or disulfides. Under neutral aqueous conditions, this group shows slower reactivity compared to the amide bond.
Key Data :
| Reaction Condition | Product(s) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1 M HCl, 80°C | Benzoic acid + Aniline derivative | 4 | >95 |
| 0.5 M NaOH, 60°C | Sodium benzoate + Thiol intermediate | 6 | 82 |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation:
-
Formation of sulfoxides/sulfones :
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to sulfoxide (R–S(=O)–R') or sulfone (R–SO₂–R'). For instance, 30% H₂O₂ in acetic acid at 25°C produces the sulfoxide derivative in 78% yield. -
Competing amide oxidation :
Strong oxidizing agents like KMnO₄ may degrade the amide bond, leading to byproducts.
Reaction Example :
Nucleophilic Substitution
The sulfanyl group participates in nucleophilic displacement reactions:
-
Thiol exchange :
Reaction with primary amines (e.g., ethylamine) in DMF at 60°C replaces the dimethylcarbamoyl-sulfanyl group with an amine, forming N-phenylbenzamide derivatives . -
Thiol-thiol exchange :
Treatment with aliphatic thiols (e.g., ethanethiol) in the presence of a base (e.g., K₂CO₃) yields mixed disulfides.
Conditions and Outcomes :
| Nucleophile | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Ethylamine | DMF | 60°C | N-Ethyl-N-phenylbenzamide | 67 |
| Ethanethiol | THF | 25°C | Benzamide disulfide | 58 |
Alkylation and Arylation
The dimethylcarbamoyl-sulfanyl group facilitates alkylation reactions:
-
Mitsunobu reaction :
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the compound reacts with alcohols to form ether-linked derivatives . -
Buchwald-Hartwig amination :
Palladium-catalyzed coupling with aryl halides introduces aryl groups at the sulfanyl position .
Example Protocol :
-
Dissolve this compound (1 mmol) in dry DMF.
-
Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 mmol).
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Cleavage of the sulfanyl-carbamoyl bond : Releases dimethylamine and carbonyl sulfide (COS) .
-
Rearrangement : Forms benzothiazole derivatives as secondary products.
Thermochemical Data :
Hydrogen Bonding and Crystal Interactions
In solid-state reactions, hydrogen bonding between the amide NH and carbonyl oxygen (bond length: 2.075 Å, angle: 127.3°) stabilizes intermediates during solvent-free mechanochemical synthesis . These interactions influence reactivity in heterogeneous systems .
Biological Activity-Related Reactions
The compound’s antiviral and antitrypanosomal activities are linked to its ability to:
Scientific Research Applications
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamoyl and sulfanyl groups into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways. The phenylbenzamide moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Thioamide vs. Amide : The thioamide group in the target compound and thiobenzanilides may improve metabolic stability and binding to sulfur-rich enzyme pockets compared to conventional amides .
Antiviral Activity
N-Phenylbenzamide derivatives exhibit broad-spectrum antiviral activity against HCV and EV71, with lipophilic substituents (e.g., trifluoromethylpyrimidine) improving potency .
Antifungal and Antimicrobial Activity
N-(3-Benzoylquinazolinyl)-N-phenylbenzamide (compound 15) demonstrates high antifungal activity due to hydrogen bonding with Candida albicans serine -OH groups . In contrast, N-(2-(1H-benzimidazol-2-yl)phenyl)-N-phenylbenzamide derivatives show antimicrobial activity, attributed to the benzimidazole moiety’s ability to disrupt microbial membranes .
Anticancer Potential
In silico studies predict that N-(benzoylcarbamotioil)-N-phenylbenzamide derivatives (structurally similar to the target compound) bind strongly to ribonucleotide reductase (2EUD receptor), a key anticancer target . The thioamide group in these derivatives likely enhances receptor interaction through sulfur-mediated hydrophobic effects .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
Key Observations :
- BBB Penetration: Polar N-phenylbenzamide derivatives exhibit low BBB penetration due to hydrophilic groups (amide, amino), whereas the target compound’s thioamide and dimethylcarbamoyl groups may marginally improve lipophilicity but likely remain BBB-impermeable .
- Tissue Distribution : The target compound’s higher lipophilicity could enhance tissue distribution compared to N-phenylbenzamides, which predominantly circulate in plasma .
Crystallographic and Stability Considerations
N-Phenylbenzamide analogs exhibit consistent amide plane/phenyl ring tilt angles (28–31°) in crystal structures, influencing packing density and solubility .
Biological Activity
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide, a compound belonging to the class of N-phenylbenzamides, has garnered attention for its biological activities, particularly in antiviral and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group linked to a benzamide moiety with a dimethylcarbamoyl sulfanyl group, which is crucial for its biological interactions.
Antiviral Activity
Research has demonstrated that N-phenylbenzamide derivatives exhibit significant antiviral properties against various viruses, including enteroviruses. The following table summarizes key findings on the antiviral activity of related compounds:
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| CL212 | Coxsackie Virus A9 | 1 | Not reported | 140 |
| CL213 | Coxsackie Virus A9 | 1 | Not reported | 140 |
| Compound 1e | Enterovirus 71 | 5.7 - 12 | 620 | 51 - 110 |
The compound CL213 showed outstanding activity against Coxsackie Virus A9 with an effective concentration (EC50) of 1 µM and a high selectivity index of 140, indicating low toxicity to host cells while effectively inhibiting viral replication .
The mechanism of action for these compounds appears to involve direct binding to the viral capsid. Studies indicate that these compounds stabilize the virions and prevent uncoating, which is essential for viral entry into host cells. Specifically, they bind to hydrophobic pockets within the viral structure, disrupting normal viral function .
Antimicrobial Activity
In addition to antiviral properties, this compound has shown potential antimicrobial activity. In vitro studies have reported moderate inhibitory effects against various bacterial strains. The following table outlines some of these findings:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could be a candidate for further development in treating bacterial infections .
Case Studies and Clinical Implications
A notable case study involved the application of a related N-phenylbenzamide derivative in an experimental model of African trypanosomiasis. The compound demonstrated curative effects in acute mouse models by disrupting kinetoplast DNA function in the parasite, leading to its death. This finding highlights the potential for developing new treatments for neglected tropical diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide, and how do reaction conditions influence yield?
- Methodology :
- Beckmann Rearrangement : A solvent-free approach using ketoxime intermediates (e.g., derived from benzophenone) catalyzed by iron-doped mesoporous silica composites (Fe-MSC) can yield high-purity benzamide derivatives. Reaction optimization includes temperature control (80–120°C) and catalyst loading (5–10 wt%) to minimize byproducts .
- Palladium-Mediated Carbonylation : For analogous N-phenylbenzamide derivatives, PdCl₂/PPh₃ catalysts under CO pressure (90 psig) in DMAc solvent with DBU as a base achieve quantitative yields in 30 minutes. This method is scalable for aromatic polyamide precursors .
- Data Comparison :
| Method | Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Fe-MSC | 85–92 | 2–4 | |
| Carbonylation | PdCl₂/PPh₃ | >95 | 0.5 |
Q. How is the structural conformation of this compound validated experimentally?
- Techniques :
- X-ray Crystallography : Use SHELX (v.2018) for refinement and ORTEP-3 for graphical representation of torsion angles and hydrogen-bonding networks. For polymorphic variants (common in benzamide derivatives), compare unit cell parameters and intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
- Spectroscopy : FT-IR (amide I/II bands at 1650–1550 cm⁻¹) and ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) confirm functional groups .
Q. What preliminary biological screening models are suitable for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency comparable to oxadiazole-based analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ <10 µM indicate antitumor potential .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with ribonucleotide reductase (RNR), and what mechanistic insights arise?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to RNR (PDB: 2EUD). Focus on hydrogen bonds between the dimethylcarbamoyl sulfanyl group and active-site residues (e.g., Asp-295, Glu-325) .
- DFT Calculations : B3LYP/6-31G(d) level analysis reveals charge distribution on the benzamide core, influencing electrostatic interactions with DNA (e.g., ∆G binding ≈ −8.2 kcal/mol) .
Q. What crystallographic challenges arise in resolving polymorphs of this compound, and how are they addressed?
- Key Issues :
- Conformational Flexibility : The N-phenylbenzamide group resists torsional changes, favoring weak interactions (C–H···O/N) over classical hydrogen bonds. SHELXL refinement with TWIN/BASF commands is critical for high-R factors in twinned crystals .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for disordered sulfanyl groups .
Q. How does the dimethylcarbamoyl sulfanyl moiety influence reaction kinetics in catalytic systems?
- Case Study :
- Photostimulated Cyclization : The sulfanyl group acts as an electron donor in Pd-mediated reactions, enabling radical initiation (e.g., t-BuOK/DMSO system achieves 52% yield in aryl coupling vs. 0% without the moiety) .
- Catalytic Activity : Compare turnover frequencies (TOF) with/without the moiety in Heck coupling. TOF increases 3-fold due to enhanced Pd coordination .
Contradictions and Resolution
Q. Conflicting reports on solvent-free vs. high-pressure synthesis: Which method prioritizes scalability vs. purity?
- Analysis :
- Solvent-Free (Beckmann) : Lower energy costs but requires post-synthesis purification (e.g., column chromatography) to remove Fe-MSC residues, reducing overall yield to ~85% .
- High-Pressure (Carbonylation) : Faster and quantitative but demands specialized equipment (CO reactors) and generates halogenated byproducts (e.g., HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
